molecular formula C17H20N2O3 B13462143 1,3-Bis(2-ethoxyphenyl)urea

1,3-Bis(2-ethoxyphenyl)urea

Cat. No.: B13462143
M. Wt: 300.35 g/mol
InChI Key: LICRXIXPUKEQLJ-UHFFFAOYSA-N
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Description

1,3-Bis(2-ethoxyphenyl)urea is an organic compound that belongs to the class of diaryl ureas It is characterized by the presence of two ethoxyphenyl groups attached to a central urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(2-ethoxyphenyl)urea can be synthesized through the reaction of 2-ethoxyaniline with phosgene or its safer alternative, triphosgene, in the presence of a base such as triethylamine. The reaction typically proceeds as follows:

    Formation of Isocyanate Intermediate: 2-ethoxyaniline reacts with phosgene or triphosgene to form the corresponding isocyanate intermediate.

    Urea Formation: The isocyanate intermediate then reacts with another molecule of 2-ethoxyaniline to form this compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The use of triphosgene is preferred due to its stability and ease of handling compared to phosgene. The reaction is typically carried out in a solvent such as dichloromethane at room temperature, and the product is purified through recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2-ethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the urea moiety into amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic substitution reactions can be facilitated using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions include various substituted urea derivatives, amines, and oxidized urea compounds.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,3-Bis(2-ethoxyphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(2-methoxyphenyl)urea
  • 1,3-Bis(4-methoxyphenyl)urea
  • 1,3-Bis(2,4-dimethoxyphenyl)urea
  • 1,3-Bis(2-chlorophenyl)urea

Uniqueness

1,3-Bis(2-ethoxyphenyl)urea is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets, potentially leading to distinct pharmacological properties compared to its methoxy or chlorophenyl analogs.

Properties

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

1,3-bis(2-ethoxyphenyl)urea

InChI

InChI=1S/C17H20N2O3/c1-3-21-15-11-7-5-9-13(15)18-17(20)19-14-10-6-8-12-16(14)22-4-2/h5-12H,3-4H2,1-2H3,(H2,18,19,20)

InChI Key

LICRXIXPUKEQLJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2=CC=CC=C2OCC

Origin of Product

United States

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